The synthesis of Methyl 3-oxo-3-(2,4,5-trifluorophenyl)propanoate typically involves a multi-step process:
The molecular structure of Methyl 3-oxo-3-(2,4,5-trifluorophenyl)propanoate features a central carbonyl group () adjacent to a trifluorophenyl group. The compound can be represented structurally as follows:
The trifluorophenyl substituent significantly influences the compound's reactivity and properties due to the electronegative fluorine atoms .
Methyl 3-oxo-3-(2,4,5-trifluorophenyl)propanoate participates in several types of chemical reactions:
These reactions underscore its versatility as an intermediate in organic synthesis.
The mechanism of action for Methyl 3-oxo-3-(2,4,5-trifluorophenyl)propanoate primarily relates to its role as a precursor in synthetic pathways. For instance, in the synthesis of Sitagliptin, this compound undergoes further transformations that ultimately lead to the inhibition of dipeptidyl peptidase IV, a key enzyme involved in glucose metabolism .
Methyl 3-oxo-3-(2,4,5-trifluorophenyl)propanoate exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in synthetic chemistry .
Methyl 3-oxo-3-(2,4,5-trifluorophenyl)propanoate has diverse applications across several scientific fields:
The systematic IUPAC name for this compound is methyl 3-oxo-3-(2,4,5-trifluorophenyl)propanoate, which provides an unambiguous description of its molecular structure. This name explicitly defines the methyl ester group, the three-oxo propanoate backbone, and the specific substitution pattern (2,4,5-) on the trifluorinated phenyl ring. The compound's molecular formula is C₁₀H₇F₃O₃, corresponding to a molecular weight of 232.16 g/mol [1].
The structural formula can be represented as CH₃OC(=O)CH₂C(=O)C₆H₂F₃, where the C₆H₂F₃ moiety denotes the 2,4,5-trifluorophenyl group. A more detailed representation uses the SMILES notation: COC(=O)CC(=O)C1=CC(F)=C(F)C=C1F, which precisely encodes the atomic connectivity and fluorine atom positions [1]. The core structure features a propanoate chain linked at one end to a methyl ester and at the other end (the carbonyl carbon) to the phenyl ring at position 1. Critically, fluorine atoms occupy positions 2, 4, and 5 on the benzene ring, creating an asymmetric substitution pattern that influences the ring's electron-withdrawing character and steric profile. This arrangement positions the fluorine atoms ortho (positions 2 and 5) and meta (position 4) relative to the ketone linkage, profoundly affecting the compound's reactivity and dipole moment.
This compound is uniquely identified by the CAS Registry Number 129527-43-1, serving as a universal identifier across chemical databases, regulatory documents, and scientific literature [1]. While the IUPAC name is the primary systematic designation, several synonyms exist in chemical catalogs and research contexts, including:
Table 1: Nomenclature and Identifiers for Methyl 3-oxo-3-(2,4,5-trifluorophenyl)propanoate and Key Structural Analogs
Compound Name | CAS Registry Number | Molecular Formula | Molecular Weight | Primary Source |
---|---|---|---|---|
Methyl 3-oxo-3-(2,4,5-trifluorophenyl)propanoate | 129527-43-1 | C₁₀H₇F₃O₃ | 232.16 | [1] |
Ethyl 3-oxo-3-(2,4,5-trifluorophenyl)propanoate | - | C₁₁H₉F₃O₃ | 246.18 | [2] |
Methyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate | 111630-16-1 | C₁₀H₆F₄O₃ | 250.15 | [4] |
Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methylphenyl)propanoate | 112822-88-5 | C₁₂H₁₁F₃O₃ | 260.21 | [7] |
The development of Methyl 3-oxo-3-(2,4,5-trifluorophenyl)propanoate is intrinsically linked to broader advances in organofluorine chemistry during the late 20th century, particularly research focused on synthesizing fluorinated aromatic β-keto esters. While an exact first report or discoverer is not definitively pinpointed in the available literature, its emergence likely stemmed from pharmaceutical industry research in the late 1980s to early 1990s. This period witnessed intensified exploration of fluorinated building blocks for drug synthesis, driven by the recognized ability of fluorine atoms to enhance drug potency, metabolic stability, and membrane permeability. The compound shares structural motifs with intermediates used in synthesizing fluorinated heterocycles and active pharmaceutical ingredients (APIs).
A significant historical context involves research on structurally related fluorosulfonylperfluoro compounds, such as Methyl 3-oxo-ω-fluorosulfonylperfluoropentanoate (FSO₂CF₂CF₂OCF₂CO₂Me), reported in the early 1990s as versatile trifluoromethylating agents. These compounds, prepared from precursors like ICF₂CF₂OCF₂CF₂SO₂F and SO₃ followed by methanol treatment, demonstrated broad reactivity with organic halides (including vinyl, benzyl, allyl, phenyl iodides, bromides, and even aryl chlorides) in the presence of copper(I) iodide catalysts [3]. This work underscored the synthetic utility of fluorinated β-keto ester derivatives and likely catalyzed further exploration of related compounds, including Methyl 3-oxo-3-(2,4,5-trifluorophenyl)propanoate, as building blocks for complex fluorinated molecules targeting specific biological pathways. The commercial availability of this compound from suppliers like AChemBlock by the mid-1990s further marks its establishment as a standard synthetic intermediate [1].
Methyl 3-oxo-3-(2,4,5-trifluorophenyl)propanoate occupies a crucial niche as a versatile building block in synthetic organic chemistry, primarily due to its two highly functional and manipulable sites: the active methylene group flanked by two carbonyls (β-keto ester) and the fluorinated aromatic ring. This dual functionality enables its participation in diverse reaction pathways:
The 2,4,5-trifluorophenyl group is not merely an inert substituent; it imparts specific advantages critical for drug development:
This compound's significance is further evidenced by its role as a direct precursor to structurally complex intermediates like Methyl 3-Oxo-4-(2,4,5-trifluorophenyl)butanoate (CAS 769195-26-8), a homologated analog where an additional methylene group separates the ketone from the phenyl ring. Such homologs are crucial intermediates in synthesizing pharmaceutical compounds targeting metabolic diseases or acting as enzyme inhibitors [5]. Similarly, derivatives like Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methylphenyl)propanoate (CAS 112822-88-5) or Ethyl 3-Oxo-4-(2,4,5-trifluorophenyl)butanoate (CAS 1151240-88-8) highlight the adaptability of the core structure; modifying the ester group (methyl vs. ethyl) or introducing substituents on the ring (e.g., methyl at position 3) or chain length (propanoate vs. butanoate) tailors the steric and electronic properties for specific synthetic applications [7] [9].
The commercial availability of Methyl 3-oxo-3-(2,4,5-trifluorophenyl)propanoate, albeit at a premium price (e.g., ~$895 for 5g), underscores its established value in research and development settings. While bulk quantities may require extended lead times (e.g., estimated ship dates like August 19, 2025, mentioned in some sources), its listing by multiple specialized chemical suppliers confirms sustained demand within the medicinal and process chemistry communities [1] [2]. The frequent out-of-stock status noted for closely related ethyl ester analogs further reflects high utilization and potential supply chain challenges for these specialized fluorinated intermediates [2] [7].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0